1-(2,5-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Overview
Description
1-(2,5-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[1,2-a]pyrazine core, which is fused with a phenyl group and a carboxamide group. The presence of methoxy groups on the phenyl ring adds to its chemical diversity and potential reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound is a pyrazinamide analogue, and pyrazinamide is a crucial first-line drug for tuberculosis treatment .
Mode of Action
The compound interacts with its target by disrupting membrane energetics and inhibiting membrane transport function at slightly acidic pH . The active moiety of the compound is thought to be pyrazinoic acid (POA), which is produced when the compound is converted by the pyrazinamidase enzyme expressed by active M. tuberculosis .
Pharmacokinetics
Pyrazinamide is well-absorbed orally and widely distributed in body fluids and tissues . It is metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . This is achieved by disrupting the bacterium’s ability to synthesize new fatty acids, which are essential for its growth and replication .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. The compound is active only at a slightly acidic pH . This is because the conversion of the compound to its active form, pyrazinoic acid, is facilitated by the slightly acidic environment within the Mycobacterium tuberculosis .
Preparation Methods
The synthesis of 1-(2,5-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,5-dimethoxybenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which can then undergo cyclization with a suitable reagent to form the pyrrolo[1,2-a]pyrazine core.
Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(2,5-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form new carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
1-(2,5-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazinamide: An anti-tuberculosis agent with a simpler pyrazine core.
Glipizide: An anti-diabetic drug with a pyrazine ring.
Amiloride: A diuretic with a pyrazine structure.
What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-17-10-11-20(28-2)18(15-17)21-19-9-6-12-24(19)13-14-25(21)22(26)23-16-7-4-3-5-8-16/h3-12,15,21H,13-14H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFPCUDIVPBOMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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